molecular formula C6H5N3S B009379 Thiazolo[5,4-c]pyridin-2-amine CAS No. 108310-79-8

Thiazolo[5,4-c]pyridin-2-amine

Cat. No.: B009379
CAS No.: 108310-79-8
M. Wt: 151.19 g/mol
InChI Key: CUPNTGIGCVTGFR-UHFFFAOYSA-N
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Description

Thiazolo[5,4-c]pyridin-2-amine is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .

Mechanism of Action

Target of Action

Thiazolo[5,4-c]pyridin-2-amine is a biologically relevant purine bioisostere . It has been reported to possess a broad spectrum of pharmacological activities Some representatives of this class have been reported as histamine h3 receptor antagonists .

Mode of Action

It is known that the compound exhibits strong inhibitory activity, as evidenced by its ic50 value . This suggests that the compound may interact with its targets by inhibiting their function, leading to changes in cellular processes.

Biochemical Pathways

This compound is involved in various biochemical pathways due to its broad spectrum of pharmacological activities . . This suggests that the compound may affect multiple pathways related to these biological processes.

Pharmacokinetics

It is also reported to be a CYP1A2 inhibitor . These properties may impact the compound’s bioavailability and its overall pharmacokinetic profile.

Result of Action

The result of this compound’s action can be inferred from its pharmacological activities. For instance, its anti-inflammatory activity was evaluated in vivo using the carrageenan-induced rat paw edema method, and it was found to be potent . Additionally, it exhibited extremely strong PI3kα inhibitory activity .

Biochemical Analysis

Cellular Effects

Related compounds in the thiazolo-pyridine family have been reported to exhibit antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . These effects suggest that Thiazolo[5,4-c]pyridin-2-amine may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Dosage Effects in Animal Models

A related study has reported anti-inflammatory activity of some Thiazolo[4,5-b]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[5,4-c]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine ring. One common method includes the reaction of 3-iodopyridin-2-amine with carbon disulfide and secondary amines in the presence of a copper catalyst. This reaction is carried out in dimethylformamide at 110°C .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions and using continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: Thiazolo[5,4-c]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Thiazolo[5,4-c]pyridin-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Thiazolo[4,5-b]pyridine
  • Thiazolo[5,4-b]pyridine
  • Thiazolo[4,5-c]pyrimidine

Comparison: Thiazolo[5,4-c]pyridin-2-amine is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties compared to other thiazolo-pyridine derivatives. This uniqueness contributes to its specific biological activities and makes it a valuable scaffold in drug discovery .

Properties

IUPAC Name

[1,3]thiazolo[5,4-c]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPNTGIGCVTGFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549831
Record name [1,3]Thiazolo[5,4-c]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108310-79-8
Record name [1,3]Thiazolo[5,4-c]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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